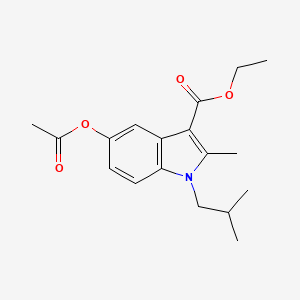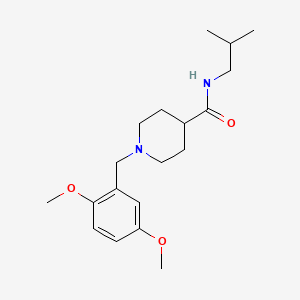
2,2,2-trichloro-N-(3-pyridinylmethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,2-trichloro-N-(3-pyridinylmethyl)acetamide, commonly known as TPMA, is a chemical compound that has been widely used in scientific research. TPMA is a potent inhibitor of the enzyme acetylcholinesterase, which is responsible for breaking down the neurotransmitter acetylcholine in the nervous system. This inhibition leads to an increase in acetylcholine levels, which can have a range of biochemical and physiological effects. In Additionally, we will list future directions for further research on TPMA.
Wissenschaftliche Forschungsanwendungen
TPMA has been used extensively in scientific research as a tool to study the role of acetylcholine in the nervous system. TPMA has been used to investigate the effects of acetylcholine on memory, learning, and behavior. Additionally, TPMA has been used to study the effects of acetylcholine on muscle contraction and heart rate.
Wirkmechanismus
TPMA works by inhibiting the activity of acetylcholinesterase, which is responsible for breaking down acetylcholine in the nervous system. This inhibition leads to an increase in acetylcholine levels, which can have a range of effects, depending on the location and concentration of acetylcholine. In the central nervous system, increased acetylcholine levels can improve memory and cognitive function. In the peripheral nervous system, increased acetylcholine levels can lead to muscle contraction and increased heart rate.
Biochemical and Physiological Effects
The biochemical and physiological effects of TPMA are largely dependent on the concentration and location of acetylcholine in the body. In the central nervous system, increased acetylcholine levels can improve memory and cognitive function. In the peripheral nervous system, increased acetylcholine levels can lead to muscle contraction and increased heart rate. TPMA has also been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using TPMA in lab experiments is its potency as an acetylcholinesterase inhibitor. This allows for precise control over acetylcholine levels and can be useful in studying the effects of acetylcholine on various physiological processes. However, TPMA can also be toxic at high concentrations and must be used with caution. Additionally, TPMA may not be suitable for all experimental models and may have different effects depending on the species and tissue being studied.
Zukünftige Richtungen
There are several future directions for research on TPMA. One area of interest is the use of TPMA in the treatment of inflammatory diseases. TPMA has been shown to have anti-inflammatory effects, and further research is needed to determine its potential as a therapeutic agent. Additionally, TPMA may be useful in the study of neurodegenerative diseases, such as Alzheimer's disease, which are characterized by a decrease in acetylcholine levels. Finally, further research is needed to determine the optimal concentration and dosing of TPMA for various experimental models.
Synthesemethoden
TPMA can be synthesized using a simple two-step procedure. The first step involves the reaction of 3-pyridinemethanol with 2,2,2-trichloroacetyl chloride in the presence of a base, such as triethylamine, to form 2,2,2-trichloro-N-(3-pyridinylmethyl)acetamide. The final product can be purified using column chromatography or recrystallization.
Eigenschaften
IUPAC Name |
2,2,2-trichloro-N-(pyridin-3-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl3N2O/c9-8(10,11)7(14)13-5-6-2-1-3-12-4-6/h1-4H,5H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEJQZIXFIOHBQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNC(=O)C(Cl)(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-trichloro-N-(pyridin-3-ylmethyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(4,7-dimethyl-2-oxo-2H-chromen-6-yl)amino]-4-oxo-2-butenoic acid](/img/structure/B5879930.png)



![N-{4-[(2-fluorobenzyl)oxy]benzyl}aniline](/img/structure/B5879944.png)
![N'-[(5-bromo-2-chlorobenzoyl)oxy]-4-methoxybenzenecarboximidamide](/img/structure/B5879949.png)


![2-methyl-5-{[(2-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B5879980.png)

![7-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5879984.png)
![2-[4-(1-pyrenylmethyl)-1-piperazinyl]ethanol](/img/structure/B5879999.png)
![N-[4-(4-acetyl-1-piperazinyl)phenyl]-2-thiophenecarboxamide](/img/structure/B5880004.png)
